molecular formula C10H6BrN3 B6273297 2-amino-7-bromoquinoline-3-carbonitrile CAS No. 2354421-84-2

2-amino-7-bromoquinoline-3-carbonitrile

Cat. No. B6273297
CAS RN: 2354421-84-2
M. Wt: 248.1
InChI Key:
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Description

2-amino-7-bromoquinoline-3-carbonitrile is an organic compound with the chemical formula C7H5BrN2. It is a colorless solid that is soluble in water and other polar solvents. This compound is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has a wide range of applications in the scientific research field due to its unique properties.

Mechanism of Action

2-amino-7-bromoquinoline-3-carbonitrile acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of covalent bonds between the reactants, leading to the formation of the desired product. It also acts as a nucleophile, which means it can attack other molecules to form new bonds.
Biochemical and Physiological Effects
2-amino-7-bromoquinoline-3-carbonitrile has no known direct biochemical or physiological effects on humans or other organisms. However, it can react with other molecules in the body, leading to the formation of new compounds.

Advantages and Limitations for Lab Experiments

2-amino-7-bromoquinoline-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and it is soluble in water and other polar solvents. This makes it easy to use in a variety of laboratory settings. Furthermore, it is relatively stable, so it can be stored for long periods of time without significant degradation.
However, there are some limitations to using 2-amino-7-bromoquinoline-3-carbonitrile in laboratory experiments. It is toxic, so it must be handled with care. Furthermore, it is reactive, so it can react with other molecules in the reaction mixture, leading to the formation of unwanted byproducts.

Future Directions

2-amino-7-bromoquinoline-3-carbonitrile has a wide range of applications in the scientific research field. In the future, it could be used in the synthesis of new pharmaceuticals, dyes, and other organic compounds. It could also be used as a catalyst in the synthesis of polymers, or as a reagent in the synthesis of heterocyclic compounds. Additionally, it could be used in the synthesis of fluorescent dyes, which could be used in the detection of biomolecules in laboratories. Finally, it could be used in the synthesis of organic compounds with novel properties, which could lead to the development of new materials and technologies.

Synthesis Methods

2-amino-7-bromoquinoline-3-carbonitrile can be synthesized by two methods. The first method involves the reaction of 2-amino-3-bromoquinoline and carbonitrile in the presence of a base, such as sodium hydroxide. The second method involves the reaction of 2-amino-3-bromoquinoline and cyanuric chloride in the presence of a base.

Scientific Research Applications

2-amino-7-bromoquinoline-3-carbonitrile has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of fluorescent dyes, which are used in the detection of biomolecules in laboratories. Furthermore, it is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-7-bromoquinoline-3-carbonitrile involves the reaction of 2-amino-7-bromoquinoline with a suitable nitrile compound.", "Starting Materials": [ "2-amino-7-bromoquinoline", "a suitable nitrile compound" ], "Reaction": [ "To a solution of 2-amino-7-bromoquinoline in a suitable solvent, add a suitable nitrile compound.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 2-amino-7-bromoquinoline-3-carbonitrile." ] }

CAS RN

2354421-84-2

Product Name

2-amino-7-bromoquinoline-3-carbonitrile

Molecular Formula

C10H6BrN3

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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